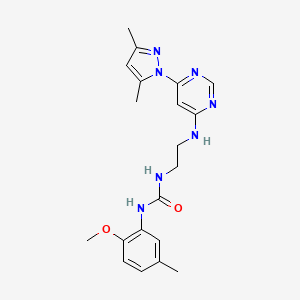
1-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(2-methoxy-5-methylphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(2-methoxy-5-methylphenyl)urea is a useful research compound. Its molecular formula is C20H25N7O2 and its molecular weight is 395.467. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(2-methoxy-5-methylphenyl)urea is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and anti-inflammatory treatments. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of the compound is C18H23N5O, with a molecular weight of approximately 341.41 g/mol. The compound features a pyrazole moiety, which is known for its diverse biological activities, particularly in medicinal chemistry.
The biological activity of this compound can be attributed to its ability to interact with various cellular pathways:
- Inhibition of Kinases : The structure suggests potential inhibitory effects on kinases involved in cancer progression. For instance, similar compounds have shown activity against Aurora-A kinase, a critical regulator of cell division.
- Apoptosis Induction : Research indicates that derivatives of pyrazole can induce apoptosis in cancer cells by activating intrinsic pathways that lead to programmed cell death.
Anticancer Activity
Numerous studies have evaluated the anticancer properties of pyrazole-containing compounds. Below is a summary of relevant findings:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 1 | MCF7 | 0.01 | Apoptosis induction |
| 2 | NCI-H460 | 0.03 | Aurora-A kinase inhibition |
| 3 | A549 | 26 | Growth inhibition |
| 4 | Hep-2 | 3.25 | Cytotoxicity |
| 5 | P815 | 17.82 | Cytotoxicity |
These findings suggest that the compound may exhibit significant anticancer properties, particularly against breast cancer (MCF7) and lung cancer (NCI-H460).
Anti-inflammatory Activity
The pyrazole derivatives have also been investigated for their anti-inflammatory effects:
- Inhibition of Pro-inflammatory Cytokines : Compounds similar to the target molecule have been shown to reduce levels of TNF-alpha and IL-6 in vitro.
Case Studies
- Study on MCF7 Cells : A study demonstrated that the compound significantly inhibited MCF7 cell proliferation at low concentrations (IC50 = 0.01 µM). The mechanism involved apoptosis through mitochondrial pathways.
- NCI-H460 Model : In another study, the compound was tested on NCI-H460 cells, exhibiting an IC50 value of 0.03 µM, indicating potent anticancer activity through Aurora-A kinase inhibition.
Pharmacokinetics and Toxicology
The pharmacokinetic profile is crucial for understanding the therapeutic potential:
- Absorption : The compound shows high gastrointestinal absorption based on its log P values.
- Metabolism : It is metabolized primarily through cytochrome P450 enzymes, with specific inhibition noted for CYP2C19.
Toxicological studies indicate that while some derivatives exhibit cytotoxicity towards cancer cells, they may also affect normal cells at higher concentrations.
特性
IUPAC Name |
1-[2-[[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]amino]ethyl]-3-(2-methoxy-5-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N7O2/c1-13-5-6-17(29-4)16(9-13)25-20(28)22-8-7-21-18-11-19(24-12-23-18)27-15(3)10-14(2)26-27/h5-6,9-12H,7-8H2,1-4H3,(H,21,23,24)(H2,22,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMTJOSFNJKYYJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)NCCNC2=CC(=NC=N2)N3C(=CC(=N3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














